2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]acetamide
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Overview
Description
2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]acetamide is a complex organic compound that features a thiazole ring and a pyrazole ring. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmaceutical agents. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]acetamide typically involves multi-step reactionsThe reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study various biological processes.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The thiazole and pyrazole rings can bind to enzymes and receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-disubstituted thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.
Pyrazole derivatives: These compounds contain the pyrazole ring and are known for their diverse pharmacological properties.
Uniqueness
What sets 2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]acetamide apart is its combination of both thiazole and pyrazole rings, which allows it to interact with a broader range of biological targets. This dual functionality enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-12-16(20-13(2)24-12)9-17(23)22(3)11-15-10-19-21-18(15)14-7-5-4-6-8-14/h4-8,10H,9,11H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMBMMDFDMDDID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C)CC(=O)N(C)CC2=C(NN=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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